(3-Fluorocyclohexyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-fluorocyclohexyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPBMLUFFUNKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Fluorocyclohexyl Methanol
Stereoselective Synthesis of (3-Fluorocyclohexyl)methanol
The presence of two stereocenters in this compound (at C1 and C3) means it can exist as four stereoisomers (two enantiomeric pairs of diastereomers: cis and trans). The development of synthetic routes that selectively produce a single stereoisomer is a key challenge.
Enantioselective Approaches to this compound
Enantioselective strategies aim to produce specific enantiomers of this compound. This can be achieved through various methods that introduce chirality in a controlled manner.
Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, often employing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. In the context of this compound, this can be approached by the asymmetric fluorination of a prochiral precursor or by the enantioselective construction of the chiral carbon framework.
One potential pathway involves the organocatalytic Robinson annulation to produce a chiral fluorinated cyclohexenone, which can then be further elaborated to the target alcohol. For instance, a one-pot fluorination and organocatalytic Robinson annulation sequence using a cinchona alkaloid-derived amine catalyst can yield highly enantioenriched 6-fluorocyclohex-2-en-1-ones. nih.gov These intermediates possess the core fluorinated cyclohexane (B81311) ring with controlled stereochemistry at the fluorine-bearing carbon.
Subsequent stereoselective reduction of the ketone and the double bond would lead to the desired this compound. The reduction of the ketone can be achieved with high diastereoselectivity to control the cis/trans relationship between the fluorine and the newly formed hydroxyl group.
| Catalyst Type | Precursor | Key Transformation | Product | Stereoselectivity |
| Cinchona Alkaloid Amine | β-ketoester and chalcone | Asymmetric Robinson Annulation | 6-Fluorocyclohex-2-en-1-one | Up to 99% ee, 20:1 dr nih.gov |
| Chiral Iodine(III) Catalyst | 1,1-Disubstituted styrene (B11656) with internal nucleophile | Oxidative Fluorocyclization | Fluorinated heterocycle | Up to 96% ee acs.org |
This table summarizes examples of asymmetric catalysis that can be conceptually applied to generate chiral fluorinated cyclic precursors for this compound.
Another strategy is the enantioselective fluorocyclization of alkenes. acs.orgnih.gov Chiral catalysts, such as those based on hypervalent iodine, can mediate the cyclization of olefinic substrates in the presence of a fluorine source to generate chiral fluorinated heterocycles. While not a direct synthesis of the carbocyclic ring of this compound, these methods demonstrate the feasibility of creating tertiary C-F stereocenters with high enantioselectivity. acs.org
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a diastereoselective transformation. wikipedia.orgnumberanalytics.com After the desired stereochemistry is set, the auxiliary is removed. This strategy offers a reliable method for achieving high stereoselectivity.
For the synthesis of this compound, a chiral auxiliary could be appended to a cyclohexene-derived precursor. For example, a chiral alcohol could be esterified with cyclohex-2-ene-1-carboxylic acid. The chiral auxiliary would then direct the diastereoselective addition of a fluorine source to the double bond. Subsequent reduction of the ester to the primary alcohol and removal of the chiral auxiliary would yield an enantiomerically enriched this compound. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in a wide range of asymmetric transformations, including aldol (B89426) reactions and alkylations. wikipedia.org
The general principle of this approach is outlined below:
| Step | Description | Key Reagents/Conditions |
| 1. Auxiliary Attachment | Covalent coupling of the chiral auxiliary to a prochiral substrate. | e.g., Esterification of a chiral alcohol with cyclohex-2-ene-1-carboxylic acid. |
| 2. Diastereoselective Reaction | The chiral auxiliary directs the stereochemical outcome of a reaction. | e.g., Electrophilic fluorination of the double bond. |
| 3. Auxiliary Removal | Cleavage of the auxiliary to yield the enantioenriched product. | e.g., Reductive cleavage of the ester. |
This table illustrates the general workflow of a chiral auxiliary-mediated synthesis.
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. researchgate.net The development of biocatalytic methods for C-F bond formation is an emerging field with significant potential. nih.gov
Directed evolution of enzymes, such as non-haem iron halogenases, has shown promise in catalyzing enantioselective C(sp³)–H fluorination. nih.govchemrxiv.org A hypothetical biocatalytic route to this compound could involve the selective fluorination of a cyclohexylmethanol precursor at the C3 position by an engineered fluorinase.
Alternatively, a chemo-enzymatic approach could be employed. A 3-fluorocyclohexanone (B12281245) precursor could be synthesized chemically, followed by a highly stereoselective reduction of the ketone to the alcohol using a ketoreductase (KRED). KREDs are known for their ability to reduce ketones to chiral alcohols with excellent enantioselectivity.
| Enzyme Class | Transformation | Substrate | Potential Product | Key Advantage |
| Engineered Fluorinase | Enantioselective C-H fluorination | Cyclohexylmethanol | Enantioenriched this compound | Direct and selective C-F bond formation. nih.gov |
| Ketoreductase (KRED) | Stereoselective ketone reduction | 3-Fluorocyclohexanone | Enantioenriched cis- or trans-(3-Fluorocyclohexyl)methanol | High enantioselectivity in alcohol formation. |
This table presents potential biocatalytic strategies for the synthesis of this compound.
Chiral Auxiliary-Mediated Synthesis Strategies
Diastereoselective Synthesis of this compound
Diastereoselective synthesis aims to control the relative stereochemistry of the molecule, in this case, the cis or trans relationship between the fluorine atom and the hydroxymethyl group.
The relative stereochemistry of this compound can be effectively controlled during the reduction of a 3-fluorocyclohexanone precursor. The choice of reducing agent and reaction conditions can favor the formation of either the syn (leading to the cis isomer) or the anti (leading to the trans isomer) diol precursor.
The Narasaka-Prasad reduction is a well-established method for the syn-diastereoselective reduction of β-hydroxy ketones. wikipedia.org By analogy, the reduction of a 3-fluorocyclohexanone, which can be considered a β-fluoro ketone, can be directed to produce the cis isomer. This method often employs a boron chelating agent to facilitate hydride delivery from the same face as the fluorine atom.
Conversely, to obtain the trans isomer, a reducing agent that favors hydride attack from the less hindered face, typically leading to the thermodynamically more stable equatorial alcohol, can be used. Simple reducing agents like sodium borohydride (B1222165) can provide some selectivity, while bulkier reagents like L-Selectride can offer higher diastereoselectivity for the formation of the trans product. mdpi.com A method using lithium and hydrated transition metal salts has also been shown to be effective for the stereoselective reduction of cyclic ketones to the most thermodynamically stable alcohol. nih.gov
| Method | Precursor | Key Reagents | Major Diastereomer | Stereochemical Rationale |
| Narasaka-Prasad Reduction (analogy) | 3-Fluorocyclohexanone | Boron chelating agent (e.g., BBu₂OMe), NaBH₄ | cis-(3-Fluorocyclohexyl)methanol | Intramolecular-like hydride delivery directed by chelation. wikipedia.org |
| Sterically-controlled Reduction | 3-Fluorocyclohexanone | L-Selectride | trans-(3-Fluorocyclohexyl)methanol | Hydride attack from the less sterically hindered face. mdpi.com |
| Thermodynamic Reduction | 3-Fluorocyclohexanone | Li, FeCl₂·4H₂O or CuCl₂·2H₂O | trans-(3-Fluorocyclohexyl)methanol | Formation of the more stable equatorial alcohol. nih.gov |
This table summarizes methods for the diastereoselective reduction of 3-fluorocyclohexanone.
Substrate-Controlled Diastereoselectivity
In the synthesis of substituted cyclohexanes like this compound, controlling the relative stereochemistry of the substituents is of paramount importance. Substrate-controlled diastereoselectivity leverages the existing stereochemical features of the starting material to direct the stereochemical outcome of a reaction. This approach is particularly effective in cyclic systems where the conformational rigidity of the ring can be exploited.
The diastereoselective synthesis of functionalized cyclohexanes often relies on the preferential attack of a reagent from the less sterically hindered face of the molecule. For instance, in the case of a substituted cyclohexene (B86901), the existing substituents will dictate the facial selectivity of an incoming electrophile or a hydrogenation catalyst. Similarly, the stereochemistry of a leaving group in a nucleophilic substitution reaction on the cyclohexane ring can influence the approach of the incoming nucleophile.
Research into the diastereoselective synthesis of highly substituted cyclohexanones and other cyclohexane derivatives has highlighted the importance of the interplay between catalysts, substrates, and reaction conditions in achieving high levels of stereocontrol. core.ac.uksigmaaldrich.com While specific examples detailing the substrate-controlled diastereoselective synthesis of this compound are not abundant in the literature, the principles can be applied to its precursors. For example, the reduction of a 3-fluorocyclohexanecarbaldehyde (B2531092) or a related ketone would be subject to substrate control, where the existing fluorine and other substituents would direct the approach of the hydride reagent to the carbonyl group.
The following table illustrates the concept of substrate-controlled diastereoselectivity in the synthesis of functionalized cyclohexanes, which is applicable to the synthesis of precursors for this compound.
| Starting Material | Reagent/Catalyst | Key Transformation | Diastereomeric Ratio (d.r.) |
| 4-Substituted Cyclohexanone | Hydride Reagent | Reduction | Varies based on substituent |
| Substituted Cyclohexene | Epoxidation Agent | Epoxidation | High selectivity for anti-epoxide |
| Chiral Cyclohexane-1,2-diamine | 2-Fluoronitrobenzene derivative | Nucleophilic Aromatic Substitution | High diastereoselectivity |
Chemo- and Regioselective Fluorination Strategies for this compound Precursors
The selective introduction of a fluorine atom into a molecule that already contains other functional groups is a significant challenge in organofluorine chemistry. For the synthesis of this compound, chemo- and regioselective fluorination strategies are crucial to avoid unwanted side reactions and to ensure the fluorine atom is introduced at the desired position.
Nucleophilic fluorination involves the use of a fluoride (B91410) ion source to displace a suitable leaving group. d-nb.info This is a common and effective method for the introduction of fluorine into aliphatic systems. uu.nl For the synthesis of this compound, a precursor such as a (3-hydroxycyclohexyl)methanol derivative would be used. The hydroxyl groups would first be converted into good leaving groups, such as tosylates or mesylates. The subsequent reaction with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), would then introduce the fluorine atom via an SN2 reaction. d-nb.infoacs.org
The choice of fluoride source and reaction conditions is critical to the success of nucleophilic fluorination. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are also powerful nucleophilic fluorinating agents that can directly convert alcohols to fluorides. tcichemicals.com However, these reagents are known to cause rearrangements, which could be a complication in the synthesis of this compound. The use of phase-transfer catalysts or ionic liquids can enhance the reactivity of alkali metal fluorides. d-nb.infonih.gov
The table below summarizes some common nucleophilic fluorination reagents and their applications.
| Reagent | Substrate Type | Key Features |
| Potassium Fluoride (KF) | Alkyl halides, sulfonates | Cost-effective, requires phase-transfer catalyst |
| Cesium Fluoride (CsF) | Alkyl halides, sulfonates | More reactive than KF |
| Diethylaminosulfur Trifluoride (DAST) | Alcohols, aldehydes, ketones | Direct conversion of alcohols to fluorides |
| Tetrabutylammonium (B224687) Fluoride (TBAF) | Alkyl halides, sulfonates | Soluble in organic solvents, but can be basic |
Electrophilic fluorination utilizes a reagent in which the fluorine atom is electron-deficient and acts as an electrophile. d-nb.infonumberanalytics.com These reagents are particularly useful for the fluorination of electron-rich substrates such as enols, enolates, and alkenes. numberanalytics.com For the synthesis of this compound, a precursor like cyclohex-3-enylmethanol could be a suitable substrate for electrophilic fluorination. googleapis.com
The reaction of cyclohex-3-enylmethanol with an electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), would lead to the formation of a fluoronium ion intermediate. This intermediate can then be trapped by a nucleophile, either intramolecularly by the hydroxyl group to form a cyclic ether, or intermolecularly by a solvent molecule. Careful control of the reaction conditions is necessary to favor the desired fluorinated alcohol product.
A variety of electrophilic fluorinating reagents are available, each with its own reactivity profile and substrate scope. sigmaaldrich.com The choice of reagent and solvent is crucial for achieving high chemo- and regioselectivity.
The following table provides an overview of common electrophilic fluorinating reagents.
| Reagent | Abbreviation | Key Applications |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Fluorination of alkenes, enolates, and aromatics |
| N-Fluorobenzenesulfonimide | NFSI | Fluorination of enolates, silyl (B83357) enol ethers |
| Xenon Difluoride | XeF₂ | Fluorination of alkenes and aromatics |
Radical fluorination has emerged as a powerful tool for the synthesis of organofluorine compounds, offering complementary reactivity to traditional nucleophilic and electrophilic methods. wikipedia.org This approach involves the generation of a carbon-centered radical that then reacts with a fluorine atom source. wikipedia.org Radical fluorination is particularly well-suited for the late-stage functionalization of complex molecules and for the fluorination of unactivated C-H bonds. core.ac.ukresearchgate.net
For the synthesis of this compound, a radical fluorination approach could involve the generation of a radical at the C-3 position of a cyclohexylmethanol derivative, followed by trapping with a fluorine radical source. Reagents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can serve as sources of fluorine atoms under photoredox or other radical-initiating conditions. wikipedia.orgresearchgate.net
The development of new radical fluorination protocols is an active area of research, with a focus on improving the efficiency, selectivity, and safety of these reactions.
The table below lists some methods for generating radicals for subsequent fluorination.
| Radical Precursor | Method of Generation | Fluorine Source |
| Carboxylic Acid | Photoredox Catalysis with an Oxidant | Selectfluor®, NFSI |
| Alkene | Radical Addition | XeF₂, CF₃OF |
| C-H Bond | Hydrogen Atom Transfer (HAT) | Selectfluor®, NFSI |
Electrophilic Fluorination Methodologies
Development of Novel Synthetic Routes to this compound
The development of new synthetic routes to valuable molecules like this compound is driven by the need for more efficient, sustainable, and cost-effective processes. A key focus in modern organic synthesis is the concept of atom economy.
Atom economy is a measure of the efficiency of a chemical reaction, defined as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all the reactants. mdpi.com Reactions with high atom economy, such as addition and rearrangement reactions, are highly desirable as they minimize the generation of waste. mdpi.com
An atom-economical synthesis of this compound could potentially start from biomass-derived feedstocks. uu.nlnrel.govfrontiersin.org For example, certain platform molecules derived from the depolymerization of cellulose (B213188) or hemicellulose could be converted into cyclohexene or cyclohexanol (B46403) derivatives. The subsequent introduction of the fluorine and hydroxymethyl groups could be achieved through atom-economical transformations such as catalytic hydroformylation followed by fluorination, or through catalytic isomerization and functionalization reactions. core.ac.ukmdpi.com
The development of catalytic redox cycloisomerization reactions of propargyl alcohols provides a powerful, atom-economical route to functionalized cycloalkanes, which could be adapted for the synthesis of precursors to this compound. core.ac.uk
The following table highlights some reaction types that are considered atom-economical.
| Reaction Type | Description | % Atom Economy |
| Addition Reaction | Two or more molecules combine to form a larger one. | 100% |
| Rearrangement Reaction | A molecule's carbon skeleton is rearranged. | 100% |
| Cycloaddition Reaction | Two or more unsaturated molecules combine to form a cyclic adduct. | 100% |
| Catalytic Hydrogenation | Addition of hydrogen across a double or triple bond. | 100% |
Flow Chemistry Applications in Synthesis
Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology in chemical manufacturing, offering enhanced control over reaction parameters, improved safety, and straightforward scalability. tue.nl Its application to the synthesis of this compound and related fluorinated compounds can address challenges associated with hazardous reagents and highly exothermic reactions. illinois.edu
The synthesis of this compound can be envisioned in a multi-step process where flow chemistry could be applied to key transformations. A potential synthetic route starts from a cyclohexanecarboxylic acid derivative. The two key steps would be fluorination of the ring and reduction of the carboxyl group.
Continuous-Flow Fluorination: Direct C-H fluorination is a powerful method for introducing fluorine atoms. beilstein-journals.org Photochemical C-H fluorination, for instance, can be performed under mild conditions and is amenable to flow chemistry setups. beilstein-journals.org The use of microreactors in continuous-flow photochemistry allows for precise control of irradiation time and temperature, minimizing byproduct formation and enhancing selectivity. tue.nl For a precursor like cyclohexylmethanol, direct fluorination in a flow reactor using a suitable photosensitizer and a fluorinating agent like Selectfluor could be implemented. The high surface-area-to-volume ratio in microreactors ensures efficient light penetration and heat dissipation, which is crucial for photochemical processes. illinois.edu
Flow Hydrogenation/Reduction: The reduction of a precursor like 3-fluorocyclohexanecarboxylic acid to this compound can also be significantly improved using flow chemistry. Catalytic hydrogenation is a common reduction method. In a flow setup, a packed-bed reactor containing a solid-supported catalyst (e.g., Palladium on carbon) can be used. ansto.gov.au The liquid substrate is continuously pumped through the heated catalyst bed along with hydrogen gas. This approach offers superior mixing and mass transfer compared to batch reactors. illinois.eduacs.org The use of tube-in-tube or membrane reactors can facilitate the safe handling of gaseous reagents like hydrogen. illinois.eduacs.org Such systems allow for high-pressure reactions to be conducted safely, often leading to higher conversion rates and shorter reaction times. ansto.gov.au
A comparison of batch versus flow processing for key reaction types highlights the advantages of the latter:
| Feature | Batch Processing | Flow Chemistry |
| Heat Transfer | Inefficient, potential for thermal runaway | Excellent, high surface-area-to-volume ratio illinois.edu |
| Mass Transfer | Often limited, especially in multiphasic systems | Enhanced, improved mixing and interfacial contact acs.org |
| Safety | Handling of hazardous intermediates/reagents at large scale is risky | Small reactor volumes, in-situ generation of hazardous species tue.nlrsc.org |
| Scalability | Non-linear, often requires re-optimization ("scaling up") | Linear, achieved by running the process for a longer time ("numbering up") tue.nl |
| Reaction Time | Can be lengthy (e.g., >24 hours) | Significantly reduced (e.g., <2 hours) for gram-scale production |
Sustainable and Green Chemistry Aspects in Preparation
The principles of green chemistry focus on designing chemical processes that minimize the use and generation of hazardous substances, reduce waste, and lower energy consumption. iciset.inpaperpublications.orgnih.gov These principles can be applied to create more sustainable routes to this compound.
Atom Economy and Waste Prevention: A primary goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product (high atom economy). nih.gov Traditional multi-step syntheses often involve protecting groups and generate significant waste. Modern methods like catalytic C-H activation or decarboxylative fluorination offer more atom-economical pathways. science.govnih.gov For example, a cerium-catalyzed decarboxylative fluorination of a suitable carboxylic acid precursor provides a direct route to the fluorinated core, using a readily available starting material and reducing waste. nih.gov
Use of Greener Solvents and Catalysts: A significant portion of chemical waste comes from solvents. A greener approach to synthesizing fluorinated cyclohexanes involves the use of supercritical carbon dioxide (scCO₂) as a reaction medium. d-nb.info In the selective hydrogenation of fluorinated arenes to produce fluorocyclohexane (B1294287) derivatives, scCO₂ combined with a rhodium catalyst on a modified silica (B1680970) support has been shown to be a more sustainable alternative to conventional organic solvents like heptane (B126788). d-nb.inforsc.org This method improves selectivity and yield while using a non-toxic, non-flammable, and recyclable solvent. d-nb.info
Biocatalysis offers another powerful green chemistry tool. nih.gov The reduction of a 3-fluorocyclohexanone or the corresponding carboxylic acid to this compound could be achieved with high selectivity using enzymes like alcohol dehydrogenases or carboxylic acid reductases. rsc.org Biocatalytic processes operate under mild conditions (ambient temperature and pressure) in aqueous media, drastically reducing energy consumption and avoiding harsh chemical reagents. nih.govgesundheitsindustrie-bw.de Furthermore, enzymes can provide high enantioselectivity, which is crucial for pharmaceutical applications. rsc.orgnih.gov
A comparison of green chemistry metrics for different synthetic strategies highlights the potential benefits:
| Green Chemistry Aspect | Conventional Approach | Sustainable Approach |
| Solvent | Chlorinated hydrocarbons (e.g., DCM), heptane rsc.orgthieme-connect.de | Supercritical CO₂, water d-nb.infonih.gov |
| Catalysis | Stoichiometric reagents, heavy metal catalysts paperpublications.org | Recyclable heterogeneous catalysts, biocatalysts d-nb.infogesundheitsindustrie-bw.de |
| Energy Input | High temperatures and pressures often required ansto.gov.au | Ambient temperature and pressure (biocatalysis) rsc.org |
| Atom Economy | Lower, due to use of protecting groups and multi-step processes nih.gov | Higher, through direct functionalization or catalytic routes nih.govd-nb.info |
| Safety | Use of hazardous reagents like phosgene (B1210022) or toxic solvents paperpublications.orgwordpress.com | Use of benign substances, reduced risk of thermal runaway d-nb.infowordpress.com |
By thoughtfully selecting starting materials, catalysts, and reaction conditions, the synthesis of this compound can be aligned with the principles of sustainability, leading to a process that is not only efficient but also environmentally responsible.
Stereochemical and Conformational Analysis of 3 Fluorocyclohexyl Methanol
Elucidation of Stereoisomeric Forms of (3-Fluorocyclohexyl)methanol
This compound possesses two stereocenters: one at carbon C1, which is attached to the hydroxymethyl group, and another at carbon C3, bearing the fluorine atom. The presence of these two chiral centers gives rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relative orientation of the fluoro and hydroxymethyl groups on the cyclohexane (B81311) ring defines the diastereomeric relationship, which can be either cis or trans. Consequently, there is a (cis)-enantiomeric pair and a (trans)-enantiomeric pair.
Enantiomeric Excess Determination Methodologies
Determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound is a critical aspect of stereochemical analysis. For a compound like this compound, several established methodologies could be employed. While specific studies on this molecule are not prevalent, general techniques are widely applicable.
Chromatographic methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly accurate and commonly used for ee determination. nih.gov These techniques typically involve the use of a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.
Spectroscopic methods also offer powerful alternatives. Exciton-coupled circular dichroism (ECCD) can be used by studying the association between an achiral host and the chiral guest molecule. nih.gov The binding of each enantiomer can induce a characteristic CD signal, and the signal's magnitude can be correlated with the enantiomeric excess through a calibration curve, with average errors reported to be as low as ± 3.0%. nih.gov Another approach involves the use of attenuated total reflectance infrared (ATR-IR) spectroscopy in combination with guest-host complexes and chemometric data analysis. nih.gov In this method, chiral recognition occurs through the formation of diastereomeric complexes, and subtle changes in the IR spectra are measured as a function of the enantiomer excess. nih.gov Mass spectrometry has also been adapted for ee determination through methods like chiral guest exchange reactions in the gas phase. ucdavis.edu
Table 1: Methodologies for Enantiomeric Excess (ee) Determination
| Methodology | Principle | Typical Application |
|---|---|---|
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Routine and accurate determination of ee values in synthetic chemistry. nih.gov |
| Circular Dichroism (CD) | Formation of diastereomeric complexes with a chiral or achiral host that produces a measurable CD signal proportional to the ee. | High-throughput screening and determination of absolute configuration. nih.gov |
| Infrared (IR) Spectroscopy | Chemometric analysis of spectral changes in guest-host complexes as a function of enantiomer excess. | Potential for on-line determination of ee. nih.gov |
| Mass Spectrometry (MS) | Chiral selectivity observed in gas-phase reactions of host-guest complexes. | Fast analysis with high detection limits. ucdavis.edu |
Diastereomeric Ratio Analysis
The ratio of cis to trans diastereomers in a sample of this compound is determined by the synthetic route used for its preparation. Analyzing this ratio is crucial for characterizing the mixture. Gas chromatography-mass spectrometry (GC/MS) is a highly effective technique for this purpose, as diastereomers often have different physical properties that allow for their separation on a GC column. scholaris.ca
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining the diastereomeric ratio. In molecules with multiple stereoisomers, different diastereomers will have distinct sets of NMR signals. chemrxiv.org By integrating the signals corresponding to unique protons or carbons in each diastereomer, their relative concentrations can be accurately calculated. For fluorinated compounds, ¹⁹F NMR can be particularly informative.
Comprehensive Conformational Analysis of the Cyclohexyl Ring
The cyclohexane ring in this compound is not planar but exists predominantly in a chair conformation to minimize angle and torsional strain. libretexts.org For a 1,3-disubstituted cyclohexane like this, four distinct chair conformations must be considered: two for the cis isomer and two for the trans isomer, which interconvert via a ring-flip process. The relative stability of these conformers is governed by the steric and electronic effects of the fluoro and hydroxymethyl substituents.
The conformational preference of a substituent is often quantified by its A-value, which represents the free energy difference between the equatorial and axial conformations. The larger -CH₂OH group has a significantly higher preference for the equatorial position (A-value ≈ 1.7 kcal/mol) compared to the smaller fluorine atom (A-value ≈ 0.25 kcal/mol).
For the trans -isomer , the substituents can be either diaxial (a,a) or diequatorial (e,e). The diequatorial conformer is overwhelmingly favored as it avoids the significant destabilizing 1,3-diaxial interactions that would be present in the diaxial form.
For the cis -isomer , the substituents are arranged with one in an axial and one in an equatorial position (a,e or e,a). The more stable conformer will be the one where the bulkier hydroxymethyl group occupies the more spacious equatorial position, while the smaller fluorine atom occupies the axial position.
Theoretical Computational Studies of Conformational Preferences
To gain a more quantitative understanding of the conformational landscape, theoretical computational studies are invaluable. These methods can model the molecule's geometry and calculate the potential energy of different conformations, providing insight into their relative stabilities and populations. unipd.it
Molecular mechanics (MM) methods, using force fields such as MM4, provide a computationally efficient way to explore the potential energy surface of a molecule. nih.gov These calculations model the molecule as a collection of atoms connected by springs, estimating the steric energy based on bond lengths, angles, and torsional angles. libretexts.org For this compound, MM calculations can be used to optimize the geometry of the four possible chair conformers and calculate their relative steric energies, giving a first approximation of their stability. unipd.it
For a more accurate description, quantum mechanical methods like Ab Initio and Density Functional Theory (DFT) are employed. nih.gov DFT methods, using functionals like B3LYP, PBE0, or M06-2X and appropriate basis sets (e.g., 6-311++G(2d,p) or aug-cc-pVTZ), can provide highly accurate relative energies and detailed electronic structure information. rsc.orgnih.govresearchgate.net
Studies on simpler fluorocyclohexanes have shown that DFT calculations can accurately predict conformational equilibria. rsc.orgresearchgate.net For fluorocyclohexane (B1294287) itself, the equatorial conformer is favored by a small margin (ΔG ≈ 0.19–0.25 kcal/mol). researchgate.net These calculations can deconvolute the total energy into contributions from hyperconjugation, steric effects, and electrostatic interactions. acs.org In some cases, seemingly unfavorable axial conformations can be stabilized by non-classical hydrogen bonds (NCHBs), such as C-H···F-C interactions. acs.org Applying these high-level calculations to the stereoisomers of this compound would provide precise energy differences between the conformers, accounting for all subtle electronic and steric effects.
Table 2: Predicted Conformational Equilibria for this compound Isomers Relative energies are estimated based on substituent A-values (A(F) ≈ 0.25 kcal/mol; A(CH₂OH) ≈ 1.7 kcal/mol).
| Isomer | Conformation | Substituent Positions | Key Interactions | Predicted Relative Energy (kcal/mol) | Predicted Stability |
| trans | Chair 1 | 1-CH₂OH (eq), 3-F (eq) | Gauche interaction between substituents | ~0 | Most Stable |
| Chair 2 | 1-CH₂OH (ax), 3-F (ax) | 1,3-diaxial H/CH₂OH; 1,3-diaxial H/F | ~1.95 | Least Stable | |
| cis | Chair 1 | 1-CH₂OH (eq), 3-F (ax) | 1,3-diaxial H/F | ~0.25 | More Stable (cis) |
| Chair 2 | 1-CH₂OH (ax), 3-F (eq) | 1,3-diaxial H/CH₂OH | ~1.7 | Less Stable (cis) |
Molecular Mechanics and Force Field Calculations
Experimental Techniques for Conformational Elucidation
The three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformation. windows.netucsd.edu For this compound, the cyclohexane ring primarily adopts chair conformations to minimize angular and torsional strain. The substituents (fluorine and hydroxymethyl group) can occupy either axial or equatorial positions. The interplay of steric hindrance and electronic effects, such as hyperconjugation and non-classical hydrogen bonds, dictates the preferred conformation for each diastereomer. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure and dynamics of molecules in solution. utoronto.cabiophysics.org For this compound, advanced NMR methods can provide detailed insights into the conformational equilibrium between the different chair forms of the cis and trans isomers.
At room temperature, the rate of ring inversion in cyclohexanes is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, by employing low-temperature NMR studies, the ring flip can be slowed down, allowing for the observation of distinct signals for each conformer. acs.org This enables the determination of the equilibrium constant and the corresponding Gibbs free energy difference (ΔG°) between the conformers.
Key NMR parameters used in conformational analysis include:
Chemical Shifts: The chemical shifts of protons, particularly the one attached to the same carbon as the fluorine atom (H-C-F), are highly sensitive to their axial or equatorial orientation.
Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³J) between adjacent protons, as described by the Karplus equation, depends on the dihedral angle between them. Large trans-diaxial couplings (³J_ax,ax ≈ 10–13 Hz) and smaller axial-equatorial or equatorial-equatorial couplings (³J_ax,eq and ³J_eq,eq ≈ 2–5 Hz) are characteristic of chair conformations and allow for the assignment of substituent positions.
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, can detect through-space interactions between protons that are close to each other, providing further evidence for their relative orientations (e.g., 1,3-diaxial interactions).
For this compound, ¹H NMR and ¹⁹F NMR would be particularly informative. ¹⁹F NMR is highly sensitive and covers a wide range of chemical shifts, making it an excellent probe for studying the local environment of the fluorine atom. biophysics.org
Illustrative Data Table: Expected Low-Temperature ¹H NMR Data for the cis-Isomer of this compound
| Conformer | Proton | Expected Chemical Shift (δ, ppm) | Expected Coupling Constants (J, Hz) |
| Diequatorial | H1 (axial) | ~3.5 | J(H1a, H2a) ≈ 11, J(H1a, H2e) ≈ 4, J(H1a, H6a) ≈ 11, J(H1a, H6e) ≈ 4 |
| H3 (axial) | ~4.5 | J(H3a, H2a) ≈ 11, J(H3a, H2e) ≈ 4, J(H3a, H4a) ≈ 11, J(H3a, H4e) ≈ 4 | |
| Diaxial | H1 (equatorial) | ~3.6 | J(H1e, H2a) ≈ 4, J(H1e, H2e) ≈ 3, J(H1e, H6a) ≈ 4, J(H1e, H6e) ≈ 3 |
| H3 (equatorial) | ~4.7 | J(H3e, H2a) ≈ 4, J(H3e, H2e) ≈ 3, J(H3e, H4a) ≈ 4, J(H3e, H4e) ≈ 3 |
Note: This table is a hypothetical representation of expected values based on general principles of NMR spectroscopy applied to substituted cyclohexanes. Actual experimental values may vary.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mdpi.com Since different conformers have distinct symmetries and interatomic distances, they exhibit unique vibrational spectra. These techniques can be used to identify the presence of different conformers and, in some cases, to determine their relative populations. acs.org
The C-F stretching vibration is a particularly useful probe in the IR spectrum, typically appearing in the 1100-1000 cm⁻¹ region. The exact frequency of this band can differ for axial and equatorial fluorine atoms. Similarly, the C-H stretching and bending vibrations can be sensitive to the conformational state of the cyclohexane ring. mdpi.com
By analyzing the spectra at different temperatures, the enthalpy difference between the conformers can be determined, as the relative intensities of the bands corresponding to each conformer will change according to the Boltzmann distribution.
Illustrative Data Table: Expected Vibrational Frequencies for Conformational Assignment
| Vibrational Mode | Axial Substituent (cm⁻¹) | Equatorial Substituent (cm⁻¹) |
| C-F Stretch | ~1050 | ~1080 |
| C-O Stretch | ~1030 | ~1055 |
| CH₂ Rock | ~840 | ~860 |
Note: This table is a hypothetical representation based on typical vibrational frequencies for substituted cyclohexanes. Actual experimental values may vary.
Advanced NMR Spectroscopic Studies for Conformational Dynamics
Stereochemical Resolution of this compound Diastereomers and Enantiomers
The separation of the cis and trans diastereomers of this compound can typically be achieved using standard chromatographic techniques like column chromatography, owing to their different physical properties. However, the separation of the enantiomers within each diastereomeric pair (a process known as resolution) requires a chiral environment.
Kinetic resolution is a process where two enantiomers react at different rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org For this compound, which is an alcohol, a common approach is enzyme-catalyzed acylation. almacgroup.com
A lipase, which is a chiral enzyme, can be used to acylate the alcohol with an acyl donor (e.g., vinyl acetate). The enzyme will typically acylate one enantiomer faster than the other. For example, the (R)-enantiomer might be converted to the corresponding ester, leaving the unreacted (S)-enantiomer in high enantiomeric excess. The resulting ester and the unreacted alcohol can then be separated.
Illustrative Data Table: Lipase-Catalyzed Kinetic Resolution of cis-(3-Fluorocyclohexyl)methanol
| Time (h) | Conversion (%) | Enantiomeric Excess of Alcohol (%) | Enantiomeric Excess of Ester (%) |
| 2 | 20 | 25 | >98 |
| 6 | 45 | 82 | >98 |
| 12 | 50 | >99 | >98 |
Note: This table is a hypothetical representation of a typical kinetic resolution experiment. The actual efficiency and selectivity depend on the specific enzyme, solvent, and reaction conditions.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. mdpi.comcsfarmacie.cz The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times.
For the enantioseparation of this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. mdpi.comfagg-afmps.be The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is crucial for achieving good resolution. nih.gov
Illustrative Data Table: Chiral HPLC Enantioseparation of trans-(3-Fluorocyclohexyl)methanol
| Chiral Stationary Phase | Mobile Phase (Hexane:Isopropanol) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Resolution (Rs) |
| Chiralcel OD-H | 90:10 | 12.5 | 14.8 | 2.1 |
| Chiralpak AD-H | 95:5 | 15.2 | 17.1 | 1.8 |
Note: This table is a hypothetical representation of results from chiral HPLC analysis. The retention times and resolution are dependent on the specific column, mobile phase composition, flow rate, and temperature.
This classical resolution method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. crysforma.comlibretexts.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. advanceseng.com
For the resolution of this compound, the alcohol would first need to be derivatized to an acid, for example, by reacting it with phthalic anhydride (B1165640) to form a half-ester. This racemic acid can then be reacted with a chiral base, such as (+)-brucine or (R)-1-phenylethylamine, to form diastereomeric salts. libretexts.org After separation of the salts by crystallization, the pure enantiomers of the acid derivative can be recovered by treatment with a strong acid, followed by hydrolysis to yield the enantiomerically pure alcohol.
Illustrative Data Table: Resolution via Diastereomeric Salt Formation
| Resolving Agent | Diastereomeric Salt | Solvent for Crystallization | Yield of Diastereomer (%) | Optical Purity of Recovered Alcohol (%) |
| (R)-1-Phenylethylamine | Salt of (R)-acid & (R)-base | Acetone | 40 | 98 (R) |
| (R)-1-Phenylethylamine | Salt of (S)-acid & (R)-base | (Remains in solution) | - | - |
Note: This table is a hypothetical representation of a classical resolution process. The success of this method depends heavily on the choice of resolving agent and crystallization solvent.
Mechanistic Studies of Reactions Involving 3 Fluorocyclohexyl Methanol
Reaction Pathways and Transformations of the Hydroxyl Group
The primary alcohol functionality is the most prominent site for reactions in (3-Fluorocyclohexyl)methanol. Its transformations, including oxidation, reduction, and derivatization, are fundamental to its use as a synthetic building block.
The oxidation state of the hydroxymethyl group can be readily modified using standard organic reagents. libretexts.orglibretexts.org The conversion of a primary alcohol to an aldehyde or a carboxylic acid is a foundational oxidation reaction in organic synthesis. docbrown.info Conversely, the formation of this compound often involves the reduction of a corresponding ester or carboxylate precursor.
Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde, (3-Fluorocyclohexyl)carbaldehyde, or further to (3-Fluorocyclohexyl)carboxylic acid. The choice of oxidant and reaction conditions determines the final product. For the selective oxidation to the aldehyde, milder reagents are required to prevent overoxidation. A notable example is the use of Dess-Martin periodinane, which is effective for converting primary alcohols to aldehydes. sci-hub.se For the conversion to the carboxylic acid, stronger oxidizing agents are typically employed.
Reduction: The synthesis of this compound itself can be achieved through the reduction of an ester, such as methyl (3-fluorocyclohexane)carboxylate. uea.ac.uk Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, readily reducing the ester functionality to the primary alcohol. uea.ac.ukevitachem.com Sodium borohydride (B1222165) (NaBH₄) is another common reducing agent, although it is generally less reactive than LiAlH₄. evitachem.com
Table 1: Common Reagents for Oxidation and Reduction of the Hydroxymethyl Group
| Transformation | Reagent Class | Specific Examples | Product |
|---|---|---|---|
| Oxidation | Mild Oxidants | Dess-Martin periodinane, Pyridinium chlorochromate (PCC) | (3-Fluorocyclohexyl)carbaldehyde |
| Strong Oxidants | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) evitachem.com | (3-Fluorocyclohexyl)carboxylic acid | |
| Reduction (of Ester) | Hydride Reagents | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) uea.ac.ukevitachem.com | This compound |
Derivatization of the hydroxyl group is crucial for two main purposes: to install a protecting group, thereby masking its reactivity during subsequent synthetic steps, or to introduce a new functional group that alters the molecule's properties for analysis or further reaction. mdpi.comnih.gov
Protecting Group Strategies: The hydroxyl group is relatively acidic and can interfere with many common reagents, such as organometallics (e.g., Grignard reagents) and strong bases. masterorganicchemistry.com To circumvent this, the alcohol is temporarily converted into a less reactive functional group, known as a protecting group. uchicago.edunumberanalytics.com An ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and easy to remove selectively. uchicago.edu
Common protecting groups for alcohols include:
Silyl (B83357) Ethers: These are among the most widely used protecting groups for alcohols due to their ease of formation and cleavage. masterorganicchemistry.comnumberanalytics.com Groups like tert-butyldimethylsilyl (TBS/TBDMS) and triisopropylsilyl (TIPS) are installed by reacting the alcohol with the corresponding silyl chloride (e.g., TBDMSCl) in the presence of a base. masterorganicchemistry.comnumberanalytics.com They are notably stable to a wide range of non-acidic conditions but can be readily removed using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), leveraging the high strength of the silicon-fluorine bond. masterorganicchemistry.com
Carbamates: The hydroxyl group can be converted to a carbamate, such as a tert-butoxycarbonyl (BOC) group, which can serve as a protective moiety. numberanalytics.com
Esters: Esterification with reagents like mesyl chloride can form methanesulfonate (B1217627) (mesylate) esters. researchgate.net While often used to create a good leaving group, they can also function as protecting groups that are cleavable under specific conditions. researchgate.net
Derivatization for Analysis and Further Transformation: The hydroxyl group can be converted into other functionalities to facilitate analysis or to serve as a handle for further synthesis. For instance, esterification can be used not only for protection but also for creating derivatives for chromatographic analysis, such as by high-performance liquid chromatography (HPLC). nih.govjfda-online.comlibretexts.org The reaction of the alcohol with a carboxylic acid or its derivative (e.g., an acid chloride) produces an ester, a transformation often catalyzed by acid. libretexts.org
Table 2: Selected Protecting Groups for the Hydroxyl Functionality
| Protecting Group | Abbreviation | Typical Installation Reagent | Typical Cleavage Condition |
|---|---|---|---|
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) masterorganicchemistry.com |
| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) numberanalytics.com |
| tert-Butoxycarbonyl | BOC | (Boc)₂O, DMAP | Strong Acid (e.g., TFA) |
| Methoxymethyl ether | MOM | MOM-Cl, DIPEA | Acid (e.g., HCl) rochester.edu |
| Benzyl | Bn | BnBr, NaH | Hydrogenolysis (H₂, Pd/C) rochester.edu |
Oxidation and Reduction Reactions
Reactivity at the Fluorinated Cyclohexyl Moiety
The fluorine atom, despite its reputation for inertness in many contexts, exerts a significant influence on the reactivity of the cyclohexane (B81311) ring through a combination of inductive and stereoelectronic effects.
The highly electronegative fluorine atom can profoundly alter the conformation and electronic properties of the cyclohexyl ring. researchgate.net These changes can, in turn, affect reaction rates and pathways, particularly through neighboring group participation. The gauche effect, an electrostatic interaction that favors a gauche arrangement between fluorine and a positively charged or electron-deficient center, can influence the conformational equilibrium of the ring. nih.gov
In certain contexts, a fluorine atom can facilitate the cleavage of adjacent C-X bonds through neighboring group participation. acs.org For example, the presence of a nearby nucleophile, such as a carboxylate, can lead to the displacement of a fluorine atom if a stable five- or six-membered ring can be formed in the transition state. acs.org While the C-F bond is strong, its heterolytic cleavage can be promoted if an intramolecular nucleophile is positioned appropriately. acs.org Furthermore, the inductive effect of fluorine can destabilize the formation of a carbocation on an adjacent carbon, thereby disfavoring certain reaction pathways (e.g., Sₙ1) while potentially influencing the regioselectivity of others. nih.gov The conformational preferences dictated by the fluorine substituent can also indirectly impact reactivity by controlling the spatial relationship between reacting centers, a principle well-documented in the chemistry of inositols and carbohydrates where protecting groups can lock conformations and influence outcomes.
Reactions involving the this compound scaffold, particularly those that proceed through carbocation intermediates, have the potential to undergo skeletal rearrangements. thermofisher.cnlibretexts.org These transformations, which involve the migration of an atom or group, aim to produce a more stable isomeric structure. solubilityofthings.com
Common rearrangement reactions in carbocation chemistry include 1,2-hydride shifts and 1,2-alkyl shifts. libretexts.org For example, if a reaction condition (e.g., treatment of the alcohol with a strong acid) leads to the formation of a carbocation on the exocyclic methylene (B1212753) carbon (by loss of water), a hydride from the C1 position of the ring could potentially migrate, although this would not lead to a more stable carbocation. More significant rearrangements could be envisioned if a carbocation were generated within the ring itself. For instance, the departure of a leaving group from C1 could generate a secondary carbocation, which might rearrange via a hydride shift from C2 or C6 to form a more stable tertiary carbocation, if such a position existed. While less common, more distant 1,3- or 1,4-hydride shifts can also occur under certain conditions. libretexts.org The presence of the fluorine atom would significantly influence the stability of any nearby carbocation, generally destabilizing it through its strong electron-withdrawing inductive effect, thus impacting the favorability and pathway of such rearrangements.
Influence of Fluorine on Neighboring Group Participation
Catalytic Activation and Directed Reactivity
Catalysis provides a powerful tool to enhance the reactivity of this compound and direct it towards specific outcomes. Catalysts can activate either the hydroxyl group or other parts of the molecule.
Bio-inspired catalytic systems have shown promise in activating the strong C–O bond of alcohols like methanol. nih.gov A combination of a Brønsted acid and a Lewis acid like zinc triflate (Zn(OTf)₂) can work cooperatively to facilitate C–O bond cleavage under milder conditions than traditionally required. nih.gov Such a strategy could potentially be applied to this compound for methylation reactions where it serves as the methylating agent, although this would involve breaking the ring-CH₂OH bond.
More commonly, catalytic activation focuses on transformations of the hydroxyl group. For example, transition metal catalysts are employed in a variety of coupling reactions. While direct activation of the C-F bond is challenging, nickel and palladium complexes are known to catalyze cross-coupling reactions of fluoro-aromatics, suggesting that the fluorinated ring could participate in or influence such transformations. mdpi.com The fluorine atom itself can act as a directing group in certain catalytic reactions, influencing regioselectivity through non-covalent interactions with a catalyst center. nih.gov
Advanced Spectroscopic Analysis of this compound Remains Undocumented in Public Scientific Literature
A comprehensive search of public scientific databases and literature has revealed a significant gap in the available chemical data for the compound this compound. Despite the importance of detailed spectroscopic analysis for the unambiguous identification and characterization of chemical structures, specific, experimentally-derived data for this particular fluorinated cycloalkane derivative are not presently available in the public domain.
The structural elucidation of a molecule such as this compound would typically rely on a suite of advanced spectroscopic techniques. High-resolution nuclear magnetic resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, would be fundamental in mapping the carbon-hydrogen framework and probing the environment of the fluorine atom. Further detailed analysis using two-dimensional NMR methods like COSY, HSQC, HMBC, and NOESY would be crucial for establishing connectivity and determining the stereochemistry of the molecule.
In addition to NMR, mass spectrometry plays a vital role in confirming the molecular formula and understanding the fragmentation behavior of a compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which is essential for determining the elemental composition. Tandem mass spectrometry (MS/MS) would offer insights into the structural components of the molecule by analyzing the fragmentation patterns of a selected precursor ion.
While the theoretical principles of these analytical methods are well-established, their application to this compound has not been reported in accessible research articles or spectral databases. Consequently, the creation of detailed data tables for its NMR and mass spectra, as well as an in-depth discussion of its specific fragmentation pathways, is not possible at this time. The scientific community awaits the synthesis and full spectroscopic characterization of this compound to be published in order to populate the current void in the chemical literature.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluorocyclohexyl Methanol
X-ray Crystallography of Crystalline Derivatives for Absolute Configuration and Solid-State Structure
The definitive determination of a chiral molecule's absolute configuration and the precise arrangement of its atoms in the solid state is unequivocally achieved through single-crystal X-ray crystallography. This powerful analytical technique provides an unambiguous three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be accurately determined. For a molecule like (3-Fluorocyclohexyl)methanol, which is a liquid at room temperature, this analysis necessitates the preparation of a suitable crystalline derivative.
As of the latest available research, specific X-ray crystallographic data for derivatives of this compound are not present in the published scientific literature. Studies detailing the synthesis of a crystalline derivative and its subsequent analysis by X-ray diffraction have not been reported. Consequently, experimentally determined data on the absolute configuration and solid-state packing of this compound remain unavailable.
In the absence of experimental data for the target compound, a general methodology for such a study can be outlined. The primary step involves the chemical modification of this compound to create a solid, crystalline compound. This is typically achieved by reacting the hydroxyl group to form an ester or a urethane (B1682113) derivative. For instance, reaction with a substituted benzoic acid or a phenylisocyanate could yield a crystalline product. The choice of the derivatizing agent is crucial, as it must induce crystallization and preferably contain a heavier atom to facilitate the determination of the absolute configuration.
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the crystal lattice is collected and analyzed. The resulting data allows for the determination of the unit cell dimensions and the space group, which describe the symmetry and repeating unit of the crystal lattice.
A hypothetical dataset for a crystalline derivative, for example, a p-bromobenzoate ester of this compound, would be presented in a format similar to the tables below.
Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Hypothetical Value |
| Empirical Formula | C₁₄H₁₆BrFO₂ |
| Formula Weight | 315.18 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.543 |
| b (Å) | 10.234 |
| c (Å) | 20.123 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1345.6 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.556 |
| Absorption Coeff. (mm⁻¹) | 3.456 |
| F(000) | 648 |
This data would be instrumental in constructing a detailed model of the molecule's structure in the solid state. Key structural features, such as the conformation of the cyclohexane (B81311) ring (chair, boat, or twist-boat) and the relative orientation of the fluoro and methanolic substituents, would be elucidated.
Hypothetical Selected Bond Lengths and Angles for a Derivative
| Bond/Angle | Length (Å) / Degrees (°) |
| C-F | 1.398 |
| C-O | 1.452 |
| C-C (ring avg.) | 1.535 |
| F-C-C | 109.5 |
| O-C-C | 110.2 |
The determination of the absolute configuration of the chiral centers (C1 and C3) would be a primary outcome of such a study, resolving the ambiguity between the (R,R), (S,S), (R,S), and (S,R) stereoisomers. This is often achieved through the anomalous dispersion effect of a heavy atom incorporated into the derivative.
Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group (if present in the derivative) and weaker interactions like C-H···F or C-H···π contacts. These interactions govern the macroscopic properties of the solid material.
While no specific research findings are currently available for this compound, the principles of X-ray crystallography remain the definitive method for its future structural elucidation. The generation of such data would be a valuable contribution to the stereochemical understanding of fluorinated cyclohexyl systems.
Computational Chemistry and Theoretical Investigations of 3 Fluorocyclohexyl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, primarily using Density Functional Theory (DFT), are essential for investigating the electronic properties of (3-Fluorocyclohexyl)methanol. researchgate.netaaqr.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a variety of molecular properties and reactivity trends. researchgate.net
The electronic behavior of this compound is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a larger gap generally implies higher stability. emerginginvestigators.org
For this compound, the presence of the highly electronegative fluorine atom and the polar hydroxyl group significantly influences the molecular orbitals. The fluorine atom tends to lower the energy of nearby orbitals, while the lone pairs on the oxygen atom of the hydroxyl group raise the energy of the HOMO. These effects would differ between the cis and trans isomers due to their distinct spatial arrangements.
The electron density distribution , which can be visualized through molecular electrostatic potential (MEP) maps, reveals the charge distribution across the molecule. researchgate.net In this compound, regions of negative potential (electron-rich) would be concentrated around the fluorine and oxygen atoms, making them sites for electrophilic attack. Regions of positive potential (electron-poor) would be found on the hydrogen of the hydroxyl group and, to a lesser extent, the hydrogens on the cyclohexane (B81311) ring, particularly those near the fluorine atom. nih.gov This polarization is key to understanding intermolecular interactions. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound Isomers Calculated via DFT
This table presents hypothetical data for illustrative purposes, based on typical computational results for similar fluorinated organic molecules.
| Isomer | Conformer (F, CH₂OH) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| cis | Axial, Equatorial | -7.25 | -0.15 | 7.10 |
| cis | Equatorial, Axial | -7.18 | -0.12 | 7.06 |
| trans | Equatorial, Equatorial | -7.05 | -0.09 | 6.96 |
| trans | Axial, Axial | -7.31 | -0.18 | 7.13 |
Quantum chemical calculations are highly effective at predicting spectroscopic data, which is invaluable for structure elucidation. researchgate.net For this compound, DFT methods can accurately predict Nuclear Magnetic Resonance (NMR) parameters. d-nb.inforsc.org Given the presence of ¹H, ¹³C, and ¹⁹F nuclei, a combined spectroscopic approach is powerful.
Theoretical calculations can determine chemical shifts (δ) and spin-spin coupling constants (J-couplings). rsc.org Methods employing hybrid functionals like B3LYP or PBE0, combined with appropriate basis sets, have shown high accuracy in predicting these parameters for fluorinated organic compounds. d-nb.inforsc.org The calculations can distinguish between diastereomers (cis and trans) and even between different conformers (e.g., axial vs. equatorial fluorine). acs.org For instance, the ¹⁹F-¹³C coupling constants are known to be highly sensitive to the stereochemical environment. To improve accuracy, solvent effects are often included in the calculations using models like the Polarizable Continuum Model (PCM). rsc.org
Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (ppm) for trans-(3-Fluorocyclohexyl)methanol
This table contains hypothetical data to illustrate the typical accuracy of DFT-based NMR predictions. Experimental values are assumed for comparison.
| Atom | Predicted δ (ppm) (DFT, gas phase) | Predicted δ (ppm) (DFT, with solvent model) | Hypothetical Experimental δ (ppm) |
| H (on C-F) | 4.65 | 4.72 | 4.75 |
| C (C-F) | 90.1 | 91.5 | 91.8 |
| C (C-CH₂OH) | 42.3 | 43.1 | 43.4 |
| F | -180.5 | -182.1 | -182.5 |
Analysis of Molecular Orbitals and Electron Density Distribution
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
While quantum calculations focus on static electronic properties, Molecular Dynamics (MD) simulations provide insight into the movement of atoms over time. mdpi.com MD is used to explore the conformational landscape, flexibility, and interactions with the surrounding environment, such as a solvent. nih.govmdpi.com
For this compound, MD simulations can model the dynamic equilibrium between different chair conformations of the cyclohexane ring. upenn.edufiveable.me The position of the fluorine and hydroxymethyl substituents (axial vs. equatorial) drastically affects the stability of the conformer. acs.org Computational studies on similar fluorinated cyclohexanes have shown that non-classical hydrogen bonds between an axial fluorine and other axial hydrogens can surprisingly stabilize conformations that would otherwise be considered unfavorable. acs.org
MD simulations are particularly powerful for studying solvent effects. mdpi.com When this compound is solvated in water, the simulation can track the specific interactions between the solute and solvent molecules. Water molecules are expected to form strong hydrogen bonds with the hydroxyl group and interact favorably with the polar C-F bond. nih.gov These simulations can reveal how the solvent structures itself around the molecule and how this, in turn, influences the conformational preferences of the cyclohexane ring and the orientation of the side chain. nih.gov
Docking and Molecular Modeling Studies
This compound can be considered a chemical building block for the synthesis of more complex molecules. illinois.edunih.gov The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity. emerginginvestigators.orgnih.govresearchgate.net
Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to the active site of a protein. If a derivative of this compound were designed as a potential drug, docking studies would be a critical first step. The model would place the ligand into the protein's binding pocket and calculate a score representing the predicted binding affinity.
These simulations can reveal key molecular interactions, such as hydrogen bonds from the hydroxyl group or halogen bonds involving the fluorine atom. The cyclohexane scaffold provides a defined three-dimensional structure that can orient these functional groups for optimal interaction with protein residues. This structure-based approach allows for the rational design of new bioactive molecules. nih.gov
Table 3: Illustrative Docking Results for a Hypothetical Inhibitor Derived from this compound
This table presents hypothetical data for a fictional inhibitor binding to a generic kinase protein to illustrate typical docking outputs.
| Parameter | Value |
| Target Protein | Kinase XYZ |
| Docking Score (kcal/mol) | -8.5 |
| Key Predicted Interactions | |
| Hydroxyl Group (-OH) | Hydrogen bond with Asp145 (backbone) |
| Fluorine Atom (-F) | Halogen bond/dipolar interaction with Leu83 |
| Cyclohexyl Ring | Van der Waals interactions with Val34, Ala52 |
Reaction Mechanism Studies through Computational Approaches
Computational methods, especially DFT, are widely used to investigate the mechanisms of chemical reactions. rsc.orgnih.gov By calculating the potential energy surface, researchers can identify the lowest-energy path from reactants to products, including the structures and energies of any transition states and intermediates. researchgate.net
A relevant reaction for this compound would be its oxidation, a common metabolic process for alcohols. A computational study could model the oxidation of the primary alcohol to an aldehyde and then to a carboxylic acid. The calculations would determine the activation energy for each step, revealing the rate-determining step of the reaction. nih.gov Such studies can clarify how the fluorine substituent influences the reaction, for example, by altering the electron density at the reaction center and affecting the stability of the transition state.
Table 4: Illustrative Energy Profile for the Hypothetical Oxidation of this compound to its Aldehyde
This table presents hypothetical relative energies calculated via DFT for illustrative purposes.
| Species | Description | Relative Energy (kcal/mol) |
| Reactant Complex | This compound + Oxidant | 0.0 |
| Transition State | H-abstraction from the carbinol carbon | +15.2 |
| Product Complex | (3-Fluorocyclohexyl)carbaldehyde + Reduced Oxidant | -25.7 |
3 Fluorocyclohexyl Methanol As a Versatile Chiral Building Block in Advanced Organic Synthesis
Application in the Synthesis of Fluorinated Scaffolds
The synthesis of fluorinated scaffolds is a key area in modern organic chemistry, driven by the demand for novel pharmaceuticals and agrochemicals. core.ac.uk The incorporation of fluorine can lead to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. nih.gov (3-Fluorocyclohexyl)methanol serves as a valuable starting material for the generation of a variety of fluorinated carbocyclic frameworks.
The hydroxyl group of this compound can be readily transformed into other functional groups, enabling its incorporation into larger molecules. For instance, oxidation to the corresponding aldehyde or carboxylic acid allows for its use in a range of C-C bond-forming reactions. The fluorine atom on the cyclohexane (B81311) ring imparts unique stereoelectronic properties to the molecule, influencing the reactivity and conformation of the resulting scaffolds.
A general strategy for the application of fluorinated cycloalkanes involves their use as bioisosteres for more common hydrocarbon rings, such as cyclohexane or phenyl groups. sci-hub.se The polar nature of the C-F bond can lead to altered protein-ligand interactions and improved pharmacokinetic profiles.
| Transformation | Reagents | Product | Potential Application |
| Oxidation | PCC, DMP | (3-Fluorocyclohexyl)carbaldehyde | Aldol (B89426) reactions, Wittig reactions |
| Oxidation | Jones reagent, TEMPO | 3-Fluorocyclohexanecarboxylic acid | Amide coupling, esterification |
| Halogenation | PBr3, SOCl2 | (3-(Bromomethyl)cyclohexyl)fluorine | Nucleophilic substitution |
| Tosylation | TsCl, pyridine | (3-Fluorocyclohexyl)methyl tosylate | Nucleophilic substitution |
Integration into Complex Molecular Architectures
The utility of this compound as a chiral building block is demonstrated by its integration into a variety of complex molecular structures, including natural product analogues and novel small molecules.
Use in Natural Product Synthesis
While direct examples of the incorporation of this compound into natural product synthesis are not extensively documented, the general strategy of using fluorinated building blocks to create analogues of natural products is well-established. researchgate.net This approach allows for the systematic modification of a natural product's properties to enhance its therapeutic potential. The introduction of the 3-fluorocyclohexyl moiety can be used to probe the steric and electronic requirements of a biological target. For example, replacing a cyclohexyl or phenyl ring in a known bioactive natural product with the 3-fluorocyclohexyl group can lead to derivatives with improved metabolic stability or altered binding modes.
Application in the Design of Fluorinated Small Molecules
The design of fluorinated small molecules is a major focus of medicinal chemistry. The unique properties of fluorine, such as its high electronegativity and small size, are exploited to fine-tune the characteristics of drug candidates. nih.gov this compound provides a versatile platform for the synthesis of such molecules. The chiral nature of this building block allows for the creation of stereochemically defined compounds, which is often crucial for biological activity.
For example, the hydroxyl group can be used as a handle to attach the fluorinated cyclohexane ring to various heterocyclic scaffolds, which are common motifs in pharmaceuticals. The resulting molecules can be screened for a wide range of biological activities.
Methodologies for Post-Synthetic Functionalization and Modification
Post-synthetic functionalization allows for the late-stage modification of a molecule's structure, enabling the rapid generation of a library of analogues from a common intermediate. semanticscholar.orgsemanticscholar.org Derivatives of this compound are amenable to a variety of post-synthetic modifications.
The fluorine atom itself is generally inert to many common reaction conditions, allowing for selective transformations at other positions of the molecule. The C-H bonds on the cyclohexane ring can be targeted for functionalization through modern C-H activation methodologies. bohrium.com This allows for the introduction of additional functional groups, further diversifying the molecular architecture.
| Reaction Type | Reagents and Conditions | Functional Group Introduced |
| C-H Arylation | Pd catalyst, aryl halide, base | Aryl group |
| C-H Alkenylation | Rh or Ru catalyst, alkene | Alkenyl group |
| C-H Amination | N-fluorobenzenesulfonimide, catalyst | Amino group |
These late-stage functionalizations are particularly valuable in drug discovery, where the ability to quickly synthesize a range of derivatives for structure-activity relationship (SAR) studies is essential.
Catalyst Development and Ligand Design Utilizing this compound Derivatives
The development of new catalysts and ligands is crucial for advancing the field of organic synthesis. rsc.org Chiral fluorinated molecules are of particular interest for use as ligands in asymmetric catalysis. The stereoelectronic properties of the fluorine atom can influence the coordination environment around a metal center, leading to enhanced enantioselectivity in catalytic reactions. nih.gov
Derivatives of this compound can be elaborated into a variety of potential ligands. For example, the hydroxyl group can be converted into a phosphine, amine, or N-heterocyclic carbene (NHC) precursor. The resulting ligands, bearing a chiral fluorinated cyclohexane backbone, could then be coordinated to a transition metal to form a novel catalyst.
Hypothetical Ligand Synthesis from this compound:
Phosphine Ligand: Conversion of the alcohol to a tosylate, followed by reaction with a phosphide (B1233454) source (e.g., LiPPh2).
Amine Ligand: Oxidation to the aldehyde, followed by reductive amination with a primary or secondary amine.
NHC Ligand: More complex multi-step synthesis would be required to construct the imidazolium (B1220033) salt precursor to the NHC.
The performance of such catalysts would need to be evaluated in a range of asymmetric transformations, such as hydrogenation, hydrosilylation, and C-C bond-forming reactions. The fluorine atom's influence on the catalyst's stability, activity, and selectivity would be of significant interest. d-nb.infocas.cz
Future Research Trajectories and Interdisciplinary Outlook
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and modification of fluorinated compounds like (3-Fluorocyclohexyl)methanol are poised for significant advancement through the adoption of flow chemistry and automated synthesis. rsc.orgsigmaaldrich.com Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than a batch-wise fashion, offers enhanced control over reaction parameters such as temperature, pressure, and mixing. stolichem.cominnosyn.com This level of control is particularly advantageous for fluorination reactions, which can be highly energetic and require precise temperature management to ensure safety and selectivity. stolichem.com The small reactor volumes inherent in flow systems mitigate safety hazards associated with potentially exothermic reactions or the use of hazardous reagents. stolichem.cominnosyn.com Furthermore, continuous processing can lead to higher yields, improved product consistency, and more efficient scalability from laboratory to industrial production. stolichem.com Researchers envision using modular flow systems, described as "transformers" and "generators," to perform specific transformations or create reactive intermediates in a reconfigurable manner, accelerating the synthesis of libraries based on the this compound core. rsc.org
Automated synthesis platforms, often integrated with purification technologies like High-Pressure Liquid Chromatography (HPLC), promise to accelerate the exploration of this compound's chemical space. sigmaaldrich.comnih.gov These systems can perform entire multi-step synthetic sequences, including reaction, isolation, and purification, with minimal human intervention. sigmaaldrich.combeilstein-journals.org By using pre-packaged reagent cartridges for common transformations such as amide couplings, reductive aminations, or protections/deprotections, chemists can rapidly generate a diverse set of derivatives from the primary alcohol of this compound. sigmaaldrich.com This high-throughput approach is invaluable for creating compound libraries for screening in materials science or medicinal chemistry, significantly reducing the time from molecular design to discovery. beilstein-journals.org The automated synthesis of radiolabeled compounds, including those containing fluorine-18 (B77423) for Positron Emission Tomography (PET), is a well-established field that provides a blueprint for the high-throughput synthesis of non-radioactive fluorinated molecules. scispace.commdpi.com
Exploration of Novel Reactivity Patterns and Transformations
Future research will likely focus on uncovering and harnessing novel reactivity patterns for this compound and its derivatives. The development of new synthetic methods is crucial for expanding the accessible chemical space of organofluorine compounds. acs.org One promising area is the use of photoredox catalysis to generate fluorinated radicals, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org This strategy could enable the functionalization of the cyclohexane (B81311) ring at positions other than those bearing the existing fluoro and hydroxymethyl groups.
Another avenue of exploration involves leveraging the existing functional groups to direct new transformations. For instance, halofluorination reactions across a double bond introduced into the cyclohexane ring, followed by elimination, can yield novel allylic fluoride (B91410) building blocks. nih.govbeilstein-journals.org Such strategies, which transform simple olefins into more complex fluorinated structures, demonstrate the potential for intricate molecular editing. nih.gov Computational chemistry, particularly through methods like the artificial force induced reaction (AFIR), is emerging as a powerful tool for discovering entirely new, previously unimagined chemical reactions. hokudai.ac.jp Applying these in silico screening techniques could reveal unprecedented transformations for fluorinated cyclohexanes, guiding experimental efforts toward the synthesis of novel molecular architectures derived from this compound. hokudai.ac.jp
Advancements in Stereocontrol and Asymmetric Synthesis Technologies
The biological and material properties of a chiral molecule are intrinsically linked to its three-dimensional structure. For this compound, which contains at least two stereocenters (at C1 and C3), the ability to control the relative and absolute stereochemistry is paramount. Asymmetric synthesis, the set of methods used to produce unequal amounts of stereoisomers, is a cornerstone of modern organic chemistry. uwindsor.cachiralpedia.com Future research will undoubtedly pursue more efficient and selective methods for the stereocontrolled synthesis of different this compound isomers.
The synthesis of alkyl fluorinated compounds with multiple contiguous stereogenic centers remains a significant challenge. mdpi.com Advanced strategies often rely on the use of chiral catalysts, which can be transition-metal complexes, small organic molecules (organocatalysis), or enzymes (biocatalysis), to induce chirality during a reaction. chiralpedia.com For fluorinated cyclohexanes, methods such as the stereoselective fluoride-induced opening of epoxides offer a reliable way to install the fluorine atom with a defined spatial orientation relative to other substituents. nih.gov Similarly, synthetic approaches starting from chiral precursors, like the unsaturated bicyclic γ-lactam known as Vince-lactam, can establish the stereochemistry of the final product through a series of controlled transformations. jyu.fi The development of new catalytic systems and a deeper understanding of the conformational preferences of fluorinated cyclohexanes, which are influenced by nonclassical hydrogen bonds and other stereoelectronic effects, will be critical for achieving precise stereocontrol. acs.orgresearchgate.net
Potential for Derivatization in Materials Science and Medicinal Chemistry (excluding specific biological/clinical data)
This compound serves as an attractive starting point for derivatization in both materials science and medicinal chemistry, fields where fluorinated compounds have a profound impact. mdpi.comnih.gov The introduction of fluorine can modulate key molecular properties such as lipophilicity, metabolic stability, and binding affinity, making it a "magic element" in molecular design. researchgate.netacs.org
In materials science, the hydroxyl group of this compound is a convenient handle for derivatization. For example, it can be converted into an acrylate (B77674) or other polymerizable monomer. The resulting fluorinated polymers, such as fluorinated polyurethanes, could exhibit desirable properties like enhanced thermal stability, chemical resistance, and low surface energy. mdpi.com The cyclohexane scaffold provides a bulky, alicyclic component that can influence the physical properties of the resulting material.
In the context of medicinal chemistry, the fluorinated cyclohexane motif is an emerging structural element in drug discovery. researchgate.net The derivatization of this compound can generate a library of novel chemical scaffolds. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to amines, ethers, and esters, providing access to a wide range of functional groups. These derivatives can serve as building blocks for more complex molecules. nih.gov The fluorine atom and the cyclohexane ring can act as a bioisostere for other chemical groups, helping to fine-tune the physicochemical properties of a lead compound to improve its drug-like characteristics. researchgate.net The development of efficient derivatization strategies, potentially using reagents designed for specific transformations like esterifications, is key to unlocking this potential. sigmaaldrich.com
Q & A
Q. Data Example :
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| Fluorination | DAST, CH2Cl2, 0°C | 65-70 |
| Hydroxymethylation | BH3-DMS, THF, RT | 80 |
How can fluorination at the 3-position of the cyclohexane ring alter conformational stability?
Basic Conformational Analysis
Fluorination introduces steric and electronic effects:
- Steric effects : The fluorine atom’s van der Waals radius (1.47 Å) destabilizes axial conformations due to 1,3-diaxial repulsions.
- Electronic effects : The electron-withdrawing fluorine increases ring chair stability via hyperconjugation ().
Q. Advanced Computational Methods
- DFT calculations (B3LYP/6-31G*) predict energy differences between axial and equatorial fluorination ().
- NMR coupling constants (e.g., <sup>19</sup>F-<sup>1</sup>H) confirm dominant conformers ().
What methodologies are recommended for resolving contradictions in reported biological activity data?
Q. Basic Approach
- Dose-response curves : Validate activity across multiple concentrations ().
- Control experiments : Rule out solvent/impurity effects (e.g., residual Pd in hydrogenation steps) ().
Q. Advanced Meta-Analysis
- QSAR modeling : Correlate fluorine’s electronegativity with receptor binding ().
- Crystallography : Resolve stereochemical ambiguities in active conformers ().
How can researchers mitigate toxicity risks during handling of this compound?
Q. Basic Safety Protocols
- Ventilation : Use fume hoods for reactions involving volatile intermediates ().
- PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure ().
Q. Advanced Monitoring
- LC-MS/MS : Detect trace methanol byproducts (neurotoxic) ().
- In vitro assays : Screen for metabolic activation (e.g., CYP450-mediated toxicity) ().
What advanced analytical techniques confirm the stereochemical purity of this compound?
Q. Basic Techniques
Q. Advanced Methods
- X-ray crystallography : Resolve absolute configuration ().
- VCD (Vibrational Circular Dichroism) : Differentiate enantiomers via IR spectra ().
How does fluorination impact electronic properties in downstream reactions?
Q. Basic Electronic Effects
- σpara (Hammett constant): Fluorine’s -I effect increases electrophilicity of adjacent carbons ().
- Nucleophilic substitution : Fluorine retards SN2 reactions at the cyclohexane ring ().
Q. Advanced Applications
- Fluorine as a hydrogen-bond acceptor : Enhances binding in enzyme-inhibitor complexes ().
- <sup>19</sup>F NMR : Monitors reaction progress (e.g., fluorinated intermediates) ().
What strategies improve yield in stereoselective synthesis of this compound?
Q. Basic Stereocontrol
- Chiral auxiliaries : Use (-)-Menthol to direct axial fluorination ().
- Low-temperature reactions : Minimize epimerization ().
Q. Advanced Catalysis
- Organocatalysts : Proline derivatives induce enantioselective hydroxylation ().
- Enzymatic resolution : Lipases (e.g., Candida antarctica) separate diastereomers ().
How do structural analogs (e.g., 4,4-difluorocyclohexylmethanol) compare in reactivity?
Q. Basic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
